molecular formula C21H25NO3 B5625523 4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine

4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine

Cat. No. B5625523
M. Wt: 339.4 g/mol
InChI Key: LSKNGQNEXMJWPG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that feature a piperidine backbone substituted with benzyl and methoxy benzodioxolyl groups. These structures are significant in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting with the preparation of the piperidine backbone, followed by successive substitutions with the benzyl and methoxy benzodioxolyl groups. For instance, in the synthesis of related piperidine derivatives, starting materials undergo nucleophilic substitution reactions, followed by protection and deprotection steps, and finally, coupling reactions to introduce the desired functional groups (Bollinger et al., 2015).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using spectroscopic techniques and X-ray crystallography. These studies reveal the geometric configuration, conformational preferences, and the spatial arrangement of functional groups, which are crucial for understanding the molecule's reactivity and interaction with biological targets. Crystallographic data for similar compounds indicate a chair conformation of the piperidine ring and a specific orientation of the substituents that could influence biological activity (Benakaprasad et al., 2007).

properties

IUPAC Name

4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-23-19-12-18(13-20-21(19)25-15-24-20)14-22-9-7-17(8-10-22)11-16-5-3-2-4-6-16/h2-6,12-13,17H,7-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKNGQNEXMJWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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